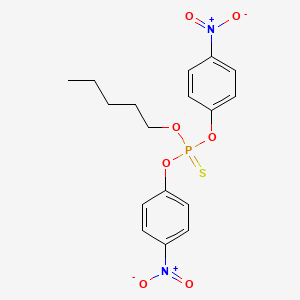
Phosphorothioic acid, O,O-bis(4-nitrophenyl) O-pentyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorothioic acid, O,O-bis(4-nitrophenyl) O-pentyl ester is an organophosphorus compound characterized by the presence of a phosphorothioate group bonded to two 4-nitrophenyl groups and one pentyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O,O-bis(4-nitrophenyl) O-pentyl ester typically involves the reaction of phosphorothioic acid derivatives with 4-nitrophenol and pentanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorothioic acid, O,O-bis(4-nitrophenyl) O-pentyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus center or the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phosphorothioates or nitrophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Phosphorothioic acid, O,O-bis(4-nitrophenyl) O-pentyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential use in the development of pharmaceuticals, especially those targeting neurological disorders.
Industry: Utilized in the production of pesticides and other agrochemicals due to its insecticidal properties.
Wirkmechanismus
The mechanism of action of Phosphorothioic acid, O,O-bis(4-nitrophenyl) O-pentyl ester involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is similar to that of other organophosphorus compounds used as insecticides.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphorothioic acid, O,O-diethyl O-(4-nitrophenyl) ester (Parathion): Similar structure but with ethyl groups instead of pentyl.
Phosphorothioic acid, O,O-dimethyl O-(4-nitrophenyl) ester (Methyl Parathion): Similar structure but with methyl groups instead of pentyl.
Phosphorothioic acid, O-(6-ethoxy-2-ethyl-4-pyrimidinyl) O,O-dimethyl ester: Contains a pyrimidinyl group instead of nitrophenyl.
Uniqueness
Phosphorothioic acid, O,O-bis(4-nitrophenyl) O-pentyl ester is unique due to its specific combination of nitrophenyl and pentyl ester groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of the pentyl group can influence the compound’s solubility, reactivity, and interaction with biological targets.
Eigenschaften
CAS-Nummer |
79985-96-9 |
|---|---|
Molekularformel |
C17H19N2O7PS |
Molekulargewicht |
426.4 g/mol |
IUPAC-Name |
bis(4-nitrophenoxy)-pentoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C17H19N2O7PS/c1-2-3-4-13-24-27(28,25-16-9-5-14(6-10-16)18(20)21)26-17-11-7-15(8-12-17)19(22)23/h5-12H,2-4,13H2,1H3 |
InChI-Schlüssel |
DYAAZPIOFOUZCT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOP(=S)(OC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


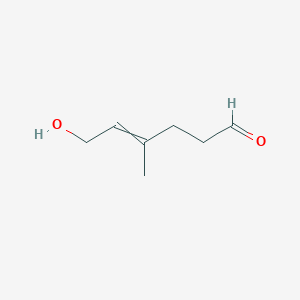

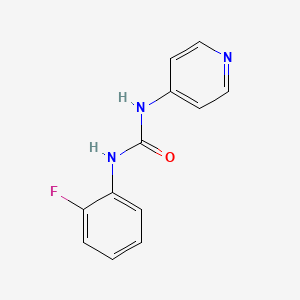
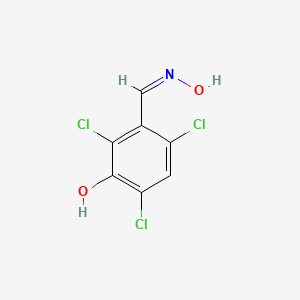
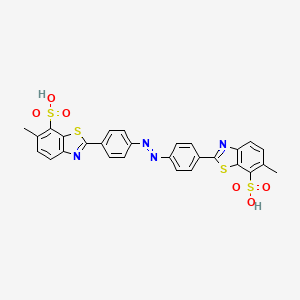
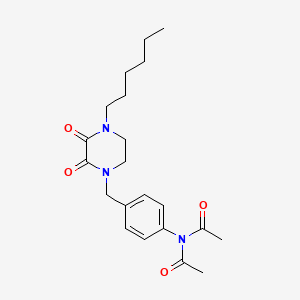
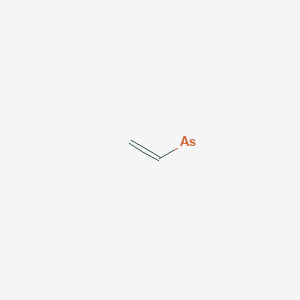
![2-Methoxy-5-(naphtho[1,2-d][1,3]thiazol-2-yl)phenol](/img/structure/B14440555.png)




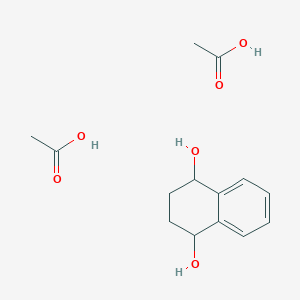
![1H-Isoindole-1,3(2H)-dione, 2-[(2-oxocyclohexyl)methyl]-](/img/structure/B14440595.png)
